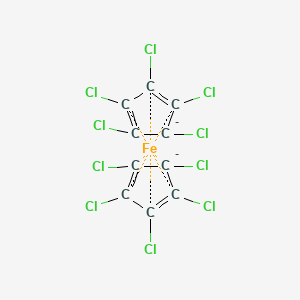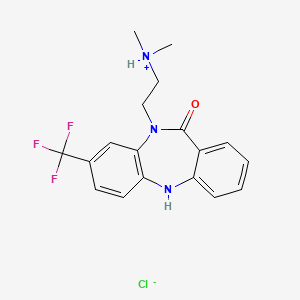
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is part of the dibenzodiazepine family, which is characterized by a fused ring structure containing nitrogen atoms. The presence of the trifluoromethyl group and the dimethylaminoethyl side chain contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the dibenzodiazepine core, followed by the introduction of the dimethylaminoethyl side chain and the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium amide, and solvents like dioxane. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to maintain consistency. The use of automated reactors and purification systems, such as crystallization and chromatography, is common to achieve the desired product quality .
化学反应分析
Types of Reactions
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs, which can be further explored for their biological activities .
科学研究应用
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: The compound is used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation is crucial for its potential therapeutic effects in treating neurological disorders .
相似化合物的比较
Similar Compounds
Dibenzepin: Another dibenzodiazepine derivative with similar structural features but different side chains.
Iminodibenzyl: A simpler analog with a dibenzodiazepine core but lacking the trifluoromethyl and dimethylaminoethyl groups
Uniqueness
The presence of the trifluoromethyl group and the dimethylaminoethyl side chain in 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-8-trifluoromethyl-, hydrochloride imparts unique chemical properties, such as increased lipophilicity and enhanced interaction with biological targets. These features make it a valuable compound for medicinal chemistry research and potential therapeutic applications .
属性
CAS 编号 |
78110-20-0 |
|---|---|
分子式 |
C18H19ClF3N3O |
分子量 |
385.8 g/mol |
IUPAC 名称 |
dimethyl-[2-[6-oxo-3-(trifluoromethyl)-11H-benzo[b][1,4]benzodiazepin-5-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C18H18F3N3O.ClH/c1-23(2)9-10-24-16-11-12(18(19,20)21)7-8-15(16)22-14-6-4-3-5-13(14)17(24)25;/h3-8,11,22H,9-10H2,1-2H3;1H |
InChI 键 |
WQCCTIOYIIMUFS-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN1C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3C1=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



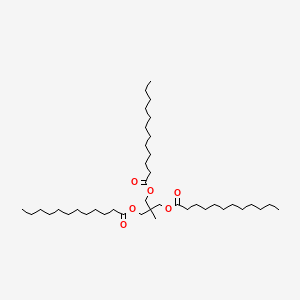
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

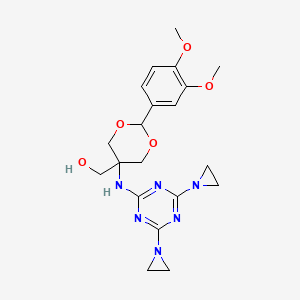

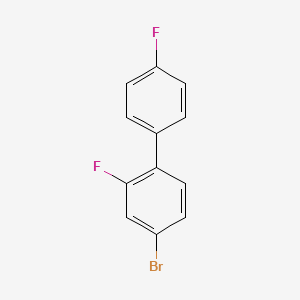

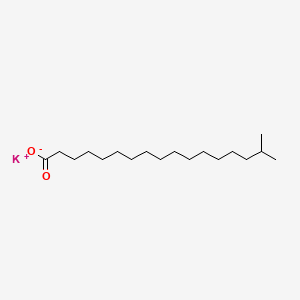

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
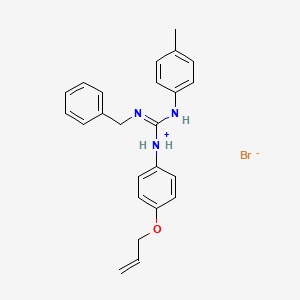
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
